Cas no 13610-11-2 (4-(4-bromophenyl)benzene-1-sulfonyl chloride)
4-(4-bromophenyl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(4-bromophenyl)benzenesulfonyl chloride
- 4'-Bromobiphenyl-4-sulfonyl chloride
- KB-190098
- CTK5I7239
- [4'-Bromo-(1,1'-biphenyl)-4-yl]-sulfonyl chloride
- AC1MBUHY
- 4'-bromo-4-biphenylylsulphonyl chloride
- 4'-bromo-1,1'-biphenyl-4-sulfonyl chloride
- 4'-bromo-biphenyl-4-sulfonyl chloride
- 4-(4-bromophenyl)benzene-1-sulfonyl chloride
- 4'-bromo-4-biphenylsulfonyl chloride
- CS-0225142
- 4/'-Bromobiphenyl-4-sulfonyl chloride
- SSBVDUAYXSMLTR-UHFFFAOYSA-N
- G41323
- 4'-Bromo-[1,1'-biphenyl]-4-sulfonylchloride
- 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride
- SCHEMBL1455825
- DB-166957
- 13610-11-2
- EN300-122885
- DTXSID60373585
-
- MDL: MFCD03424841
- Inchi: 1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
- InChI Key: SSBVDUAYXSMLTR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 329.91200
- Monoisotopic Mass: 329.91169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 42.52000
- LogP: 5.12440
4-(4-bromophenyl)benzene-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(4-bromophenyl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014903-1g |
4'-Bromobiphenyl-4-sulfonyl chloride |
13610-11-2 | 1g |
£224.00 | 2022-03-01 | ||
| A2B Chem LLC | AE34588-250mg |
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride |
13610-11-2 | 95% | 250mg |
$307.00 | 2024-04-20 | |
| A2B Chem LLC | AE34588-1g |
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride |
13610-11-2 | 95% | 1g |
$868.00 | 2024-04-20 | |
| Crysdot LLC | CD12150826-1g |
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride |
13610-11-2 | 95+% | 1g |
$550 | 2024-07-23 | |
| A2B Chem LLC | AE34588-50mg |
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride |
13610-11-2 | 95% | 50mg |
$106.00 | 2024-04-20 | |
| A2B Chem LLC | AE34588-100mg |
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride |
13610-11-2 | 97% | 100mg |
$80.00 | 2024-01-04 | |
| 1PlusChem | 1P009BY4-250mg |
4'-BROMOBIPHENYL-4-SULFONYL CHLORIDE |
13610-11-2 | 95% | 250mg |
$186.00 | 2025-02-24 | |
| 1PlusChem | 1P009BY4-500mg |
4'-BROMOBIPHENYL-4-SULFONYL CHLORIDE |
13610-11-2 | 95% | 500mg |
$305.00 | 2025-02-24 | |
| 1PlusChem | 1P009BY4-2.5g |
4'-BROMOBIPHENYL-4-SULFONYL CHLORIDE |
13610-11-2 | 95% | 2.5g |
$780.00 | 2025-02-24 | |
| 1PlusChem | 1P009BY4-1g |
4'-BROMOBIPHENYL-4-SULFONYL CHLORIDE |
13610-11-2 | 95% | 1g |
$426.00 | 2025-02-24 |
4-(4-bromophenyl)benzene-1-sulfonyl chloride Suppliers
4-(4-bromophenyl)benzene-1-sulfonyl chloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(4-bromophenyl)benzene-1-sulfonyl chloride
Introduction to 4-(4-bromophenyl)benzene-1-sulfonyl chloride (CAS No. 13610-11-2)
4-(4-bromophenyl)benzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 13610-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a brominated phenyl ring with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists.
The structure of 4-(4-bromophenyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a bromine atom at the para position relative to the sulfonyl chloride group. This arrangement imparts specific reactivity and electronic properties, which are exploited in synthetic methodologies. The sulfonyl chloride moiety is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into the molecule. This reactivity has made it an invaluable tool in the construction of complex organic scaffolds.
In recent years, there has been a surge in research focused on developing new therapeutic strategies for chronic diseases, including cancer, inflammation, and neurological disorders. The demand for innovative drug candidates has driven the exploration of novel molecular architectures, and 4-(4-bromophenyl)benzene-1-sulfonyl chloride has emerged as a key intermediate in this endeavor. Its incorporation into drug-like molecules has been demonstrated to enhance binding affinity, improve pharmacokinetic properties, and modulate biological activity.
One of the most compelling applications of 4-(4-bromophenyl)benzene-1-sulfonyl chloride is in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. The sulfonyl chloride group in this compound can be easily converted into a sulfonamide bond through reaction with primary or secondary amines. This transformation has been leveraged in the development of antibiotics, antiviral agents, and anti-inflammatory drugs.
Recent studies have highlighted the role of 4-(4-bromophenyl)benzene-1-sulfonyl chloride in the design of small-molecule inhibitors targeting enzymes involved in disease pathways. For instance, researchers have utilized this intermediate to synthesize inhibitors of carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and altitude sickness. The bromine substituent on the phenyl ring provides a handle for further derivatization, enabling the optimization of enzyme inhibition profiles.
The pharmaceutical industry has also explored the use of 4-(4-bromophenyl)benzene-1-sulfonyl chloride in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently dysregulated in cancer. By incorporating this compound into drug candidates, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. The sulfonyl chloride group facilitates the introduction of polar functionalities that enhance binding to the kinase active site.
Beyond its applications in drug discovery, 4-(4-bromophenyl)benzene-1-sulfonyl chloride has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable precursor for synthesizing polymers with tailored properties. Additionally, derivatives of this compound have been investigated as potential herbicides and fungicides due to their interaction with biological targets in plants.
The synthesis of 4-(4-bromophenyl)benzene-1-sulfonyl chloride typically involves bromination followed by sulfonylation of benzene derivatives. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity. These methods align with contemporary trends toward greener chemistry practices, minimizing waste and reducing hazardous byproducts.
In conclusion, 4-(4-bromophenyl)benzene-1-sulfonyl chloride (CAS No. 13610-11-2) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in advancing therapeutic innovation. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of chemical biology and medicinal chemistry.
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